2-(Dichloromethyl)-5-methylthiophene
Description
2-(Dichloromethyl)-5-methylthiophene is a substituted thiophene derivative featuring a dichloromethyl (-CHCl₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the thiophene ring. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and functional versatility .
Properties
Molecular Formula |
C6H6Cl2S |
|---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
2-(dichloromethyl)-5-methylthiophene |
InChI |
InChI=1S/C6H6Cl2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3 |
InChI Key |
BKOWWXWJEYOUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chloromethylation of 5-Methylthiophene Derivatives
The primary approach to synthesizing 2-(dichloromethyl)-5-methylthiophene involves the chloromethylation of thiophene rings substituted at the 5-position with a methyl group. This process typically uses formaldehyde and hydrochloric acid or related chloromethylating agents.
Key Methodology and Conditions:
- Reagents: Concentrated hydrochloric acid, hydrochloric gas, formaldehyde (or paraformaldehyde), and keto group-containing compounds (e.g., methyl ethyl ketone).
- Temperature: The reaction is conducted at low temperatures, typically between -15 °C and +20 °C, with the optimal range between 0 °C and +10 °C to maximize yield and selectivity.
- Procedure: Thiophene is mixed with a keto compound, saturated with hydrochloric gas, and then formaldehyde and hydrochloric acid are added gradually under heavy stirring.
- Yields: The yield of the chloromethylated product fluctuates between 61.8% to 75%, depending on the exact conditions and purification steps.
- Impurities: Common impurities include 2,5-dichloromethylthiophene, chloromethyl bis-thienyl methane, bis-thienyl methane, thiophene, and polymers. These impurities complicate purification and downstream transformations.
- The use of keto compounds with melting points below -15 °C and boiling points below +250 °C improves chloromethylation efficiency.
- The process is suitable for large-scale production due to controlled temperature and reagent addition.
- Formation of bis-chloromethylated by-products and other side products reduces purity.
- Separation of closely boiling impurities is difficult, impacting the quality of the final compound.
- The presence of hydroxymethyl and chloromethyl isomers complicates downstream reactions.
| Parameter | Details |
|---|---|
| Chloromethylating Agents | Concentrated HCl, HCl gas, formaldehyde |
| Keto Compounds Used | Methyl ethyl ketone, methyl isobutyl ketone |
| Temperature Range | -15 °C to +20 °C (optimal 0 °C to +10 °C) |
| Yield | 61.8% to 75% |
| Typical Impurities | 2,5-Dichloromethylthiophene, bis-thienyl methane derivatives, polymers |
| Purification | Fractional distillation, phase separation |
Alternative Chlorination Routes Using Chlorinating Agents
Another approach involves the chlorination of thiophene derivatives or related heterocycles using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.
- Starting Materials: 2-Mercapto-5-methyl-thiazole or similar thiophene analogs.
- Chlorinating Agents: Sulfuryl chloride is preferred, with reactions sometimes followed by treatment with N-chlorosuccinimide to achieve desired chlorination.
- Reaction Conditions: Temperature ranges from -10 °C to 40 °C, preferably around 0 °C. Reaction times vary widely from 0.1 to 100 hours, typically 12 to 72 hours.
- Isolation: Products are isolated by filtration, crystallization, distillation, or chromatography.
- Facilitating Bases: Alkali metal hydroxides, hydrides, amides, alkanolates, and various amines can be used to promote the reaction.
This method is more common for related chlorinated heterocycles but can be adapted for preparation of chloromethyl thiophene derivatives.
| Parameter | Details |
|---|---|
| Chlorinating Agents | Sulfuryl chloride, N-chlorosuccinimide |
| Temperature | -10 °C to 40 °C (preferably 0 °C) |
| Reaction Time | 0.1 to 100 hours (preferably 12-72 hours) |
| Bases Used | Hydroxides, hydrides, amides, amines |
| Isolation Methods | Filtration, crystallization, distillation, chromatography |
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes/Challenges |
|---|---|---|---|---|
| Chloromethylation with HCl/Formaldehyde | 5-Methylthiophene + keto compound | Conc. HCl, HCl gas, formaldehyde; -15 to +20 °C | 61.8-75 | Impurities include bis-chloromethyl derivatives; requires careful purification |
| Chlorination with Sulfuryl Chloride | 2-Mercapto-5-methyl-thiazole or analogs | Sulfuryl chloride, N-chlorosuccinimide; 0 °C; 12-72 h | N/A | Longer reaction times; isolation by filtration/crystallization |
| Synthesis of 5-Methylthiophene-2-thiol | Levulinic acid | Lawesson's reagent; 95 °C; inert atmosphere | 77 | Intermediate for further chloromethylation steps |
Research Discoveries and Practical Considerations
- The use of keto compounds during chloromethylation improves selectivity and yield by stabilizing intermediates and controlling reaction kinetics.
- Low temperatures reduce side reactions and polymer formation.
- The presence of impurities such as 2,5-dichloromethylthiophene and bis-thienyl methane derivatives is a consistent challenge across methods.
- Advanced purification techniques, including fractional distillation and phase separation, are critical for obtaining high-purity this compound.
- Alternative chlorinating agents like sulfuryl chloride offer routes to related chlorinated heterocycles but may require longer reaction times and careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-5-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dichloromethyl group can yield the corresponding methylthiophene derivative.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-5-methylthiophene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-5-methylthiophene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring structure allows for interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of 2-(Dichloromethyl)-5-methylthiophene and related compounds:
*Inferred properties based on analogs.
Key Observations:
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing 2-(dichloromethyl)-5-methylthiophene, and how can purity be maximized?
A: Synthesis typically involves chlorination of methyl-substituted thiophene precursors under controlled conditions. Key parameters include:
- Solvent selection : Dichloromethane or acetonitrile are preferred for solubility and reaction efficiency .
- Temperature control : Reactions often proceed at low temperatures (−10 to −5°C) to minimize side products, followed by gradual warming to room temperature .
- Catalyst use : Palladium catalysts (e.g., in Suzuki-Miyaura couplings) improve yield in cross-coupling reactions for functionalized thiophenes .
For purification, distillation under reduced pressure or column chromatography is recommended. Full characterization via NMR (1H/13C), IR , and HR-ESI-MS is critical to confirm structure and purity .
Advanced Synthesis: Handling Byproducts and Reaction Optimization
Q. Q: How can researchers address low yields or byproduct formation during dichloromethylation of thiophene derivatives?
A: Common challenges include incomplete chlorination and competing side reactions. Strategies:
- Reagent stoichiometry : Excess chlorinating agents (e.g., SOCl₂) ensure complete substitution, but require careful quenching to avoid over-chlorination .
- Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., sulfoxides or sulfones from oxidation) . Adjust reaction time or solvent polarity to suppress undesired pathways.
- Catalyst optimization : Palladium/ligand systems (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-couplings, reducing byproducts .
Structural and Functional Group Analysis
Q. Q: What spectroscopic techniques are most reliable for distinguishing the dichloromethyl group in 5-methylthiophene derivatives?
A: Key techniques:
- 1H NMR : The dichloromethyl group (CHCl₂) appears as a singlet near δ 5.5–6.0 ppm, distinct from methyl or aromatic protons .
- 13C NMR : The dichloromethyl carbon resonates at ~80–85 ppm, while methyl groups on thiophene appear at ~20–25 ppm .
- IR spectroscopy : C-Cl stretches in the dichloromethyl group are observed at 600–800 cm⁻¹ .
Advanced Mechanistic Studies
Q. Q: What is the proposed mechanism for dichloromethyl group introduction in thiophene derivatives?
A: Two pathways are documented:
Electrophilic substitution : Chlorinating agents (e.g., Cl₂ or SOCl₂) react with methylthiophene via an electrophilic aromatic substitution mechanism, favoring the 2-position due to steric and electronic effects .
Radical pathways : Under UV light, chlorine radicals abstract hydrogen from the methyl group, followed by recombination with Cl₂ to form the dichloromethyl moiety .
Mechanistic studies should combine kinetic isotope effects and DFT calculations to validate intermediates.
Data Contradictions in Biological Activity
Q. Q: How should researchers reconcile conflicting reports on the bioactivity of dichloromethyl-thiophene derivatives?
A: Discrepancies often arise from:
- Structural variations : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, 2-(dichloromethyl)pyrazolo-triazines show anticancer activity, while analogs without the dichloromethyl group are inactive .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or dosage (µM vs. nM) affect results. Standardize protocols using NCI-60 panels or MTT assays .
- Purity thresholds : Impurities ≥5% can skew bioactivity data. Validate compound purity via HPLC-DAD before testing .
Material Science Applications
Q. Q: How can this compound be utilized in electronic materials?
A: The dichloromethyl group enhances electron-withdrawing properties, making it useful in:
- Conductive polymers : Incorporate into polythiophene backbones via electropolymerization to tune bandgaps .
- Organic semiconductors : Functionalize with electron-deficient moieties (e.g., sulfonyl chlorides) to improve charge transport in OFETs .
Characterize electronic properties using UV-Vis spectroscopy (for bandgap) and cyclic voltammetry (for HOMO/LUMO levels).
Pharmacological Potential and Target Identification
Q. Q: What methodologies are recommended for identifying biological targets of dichloromethyl-thiophene derivatives?
A:
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like kinases or cytochrome P450 .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity to purified targets (e.g., EGFR or tubulin) .
- CRISPR-Cas9 knockouts : Validate target relevance by assessing compound efficacy in gene-edited cell lines .
Stability and Degradation Studies
Q. Q: How does the dichloromethyl group influence the hydrolytic stability of thiophene derivatives?
A: The dichloromethyl group is susceptible to hydrolysis under basic or aqueous conditions, forming carboxylic acids or alcohols. Stability studies should:
- Monitor degradation via HPLC at pH 7.4 (simulated physiological conditions) .
- Use TGA/DSC to assess thermal stability, as Cl⁻ release may occur above 150°C .
- Stabilize compounds by derivatizing with protective groups (e.g., esters) .
Environmental and Safety Considerations
Q. Q: What precautions are critical when handling dichloromethyl-thiophene derivatives in the lab?
A:
- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during synthesis .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin (potential irritants) .
- Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal .
Comparative Analysis with Analogues
Q. Q: How do the properties of this compound compare to its fluorinated or brominated analogs?
A:
- Electron-withdrawing strength : Cl < Br < F. Fluorinated analogs exhibit stronger electron withdrawal, enhancing reactivity in cross-couplings .
- Bioactivity : Brominated derivatives often show higher cytotoxicity due to increased lipophilicity .
- Synthetic accessibility : Fluorination requires specialized reagents (e.g., Selectfluor), whereas chlorination is more straightforward .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
